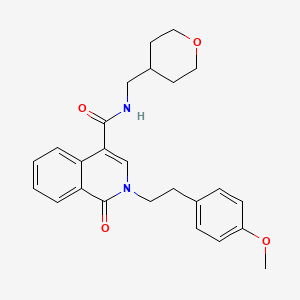![molecular formula C16H16N6O B11130688 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11130688.png)
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida es un complejo compuesto orgánico que presenta un núcleo de benzamida enlazado a un grupo piridil etilo y un anillo de tetrazol sustituido con metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de tetrazol: El anillo de tetrazol se puede sintetizar haciendo reaccionar un nitrilo adecuado con azida de sodio en condiciones ácidas.
Unirse al grupo piridil etilo: El grupo piridil etilo se puede introducir a través de una reacción de sustitución nucleofílica, donde un derivado de piridina halogenado reacciona con una etilamina.
Acoplamiento con benzamida: El paso final implica el acoplamiento de los intermediarios de tetrazol y piridil etilo sintetizados con cloruro de benzoílo en condiciones básicas para formar el compuesto de benzamida deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Derivados halogenados y nucleófilos en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los existentes.
Aplicaciones Científicas De Investigación
3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como farmacóforo en el diseño de fármacos, particularmente para atacar enzimas o receptores específicos.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades electrónicas o fotofísicas específicas.
Estudios biológicos: Se utiliza en ensayos bioquímicos para estudiar interacciones enzimáticas y mecanismos de inhibición.
Aplicaciones industriales: El compuesto se puede utilizar como intermedio en la síntesis de moléculas más complejas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tetrazol y el grupo piridil pueden formar enlaces de hidrógeno e interacciones π-π con los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de su actividad. El núcleo de benzamida también puede interactuar con los bolsillos hidrofóbicos dentro de la proteína diana, mejorando la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
3-(1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida: Carece del grupo metilo en el anillo de tetrazol.
3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]anilina: Tiene un grupo anilina en lugar de un grupo benzamida.
Singularidad
La presencia del grupo metilo en el anillo de tetrazol y el núcleo de benzamida distingue a 3-(5-metil-1H-1,2,3,4-tetraazol-1-il)-N-[2-(2-piridil)etil]benzamida de compuestos similares. Esta estructura única puede conducir a diferentes reactividad química y actividad biológica, convirtiéndolo en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C16H16N6O |
|---|---|
Peso molecular |
308.34 g/mol |
Nombre IUPAC |
3-(5-methyltetrazol-1-yl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H16N6O/c1-12-19-20-21-22(12)15-7-4-5-13(11-15)16(23)18-10-8-14-6-2-3-9-17-14/h2-7,9,11H,8,10H2,1H3,(H,18,23) |
Clave InChI |
IKBYGMSQMLZOAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11130617.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130618.png)
![methyl 4-[(3Z)-1-[2-(dimethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B11130623.png)
![1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine](/img/structure/B11130630.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11130631.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11130633.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130644.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11130645.png)
![4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11130646.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11130648.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11130653.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130669.png)

methanone](/img/structure/B11130680.png)
